molecular formula CHClOS B12812897 Chlorothioformic acid CAS No. 16890-85-0

Chlorothioformic acid

Cat. No.: B12812897
CAS No.: 16890-85-0
M. Wt: 96.54 g/mol
InChI Key: KTRFZWJCHOQHMN-UHFFFAOYSA-N
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Description

Chlorothioformic acid is an organosulfur compound characterized by the presence of a chlorine atom and a thioformate group. It is known for its reactivity and is used in various chemical processes. The compound is typically represented by the formula ClC(=S)OH.

Preparation Methods

Chlorothioformic acid can be synthesized through several methods. One common approach involves the reaction of thiophosgene with water. This reaction proceeds under controlled conditions to yield this compound. Another method involves the reaction of carbon disulfide with chlorine in the presence of a catalyst. Industrial production methods often utilize these reactions due to their efficiency and scalability .

Chemical Reactions Analysis

Chlorothioformic acid undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into thiols.

    Substitution: It readily participates in substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .

Scientific Research Applications

Chlorothioformic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including esters and amides.

    Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals

Mechanism of Action

The mechanism of action of chlorothioformic acid involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other groups. This reactivity is utilized in various chemical processes to modify other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Chlorothioformic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

chloromethanethioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHClOS/c2-1(3)4/h(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRFZWJCHOQHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHClOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name CHLOROTHIOFORMIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20021
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937562
Record name Carbonochloridothioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16890-85-0
Record name CHLOROTHIOFORMIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20021
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carbonochloridothioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridothioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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